molecular formula C6H7NO3S B2702371 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid CAS No. 2169089-60-3

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid

Cat. No.: B2702371
CAS No.: 2169089-60-3
M. Wt: 173.19
InChI Key: NPJPKEYDHAOWHA-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid typically involves the reaction of 4-methoxy-5-methylthiazole with carbon dioxide under specific conditions. One common method includes the use of methanol and water as solvents, with potassium carbonate as a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-5-ethylthiazole
  • 2-Aminothiazole-4-carboxylic acid

Uniqueness

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H9NO2S\text{C}_7\text{H}_9\text{N}\text{O}_2\text{S}

This compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.

Minimum Inhibitory Concentration (MIC) Values

Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83
Micrococcus luteus0.25

These values indicate that the compound is particularly potent against Gram-negative bacteria and certain fungal species, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Properties

The anticancer activity of thiazole derivatives has been a focus of recent studies. This compound has shown promising results in inhibiting cancer cell proliferation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines:

Cell Line IC50 (µM)
LX-2 (normal)17.52
A549 (lung cancer)<10
MCF-7 (breast cancer)<5

These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives are also noteworthy. Research indicates that this compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Inhibition Percentages

Cytokine Inhibition (%)
IL-689
TNF-α78

These results highlight the compound's potential as an anti-inflammatory agent, which could be beneficial in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Signaling Modulation : It can affect various signaling pathways related to inflammation and cell survival.
  • Gene Expression Alteration : The compound may alter gene expression profiles associated with inflammatory responses and tumor growth.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in chronic infections where biofilms are prevalent.
  • Cytotoxicity Assessment : Another investigation revealed that treatment with this compound led to significant apoptosis in MCF-7 cells, with morphological changes consistent with programmed cell death.
  • Inflammation Models : In vivo models of inflammation showed reduced swelling and cytokine levels following administration of the compound, indicating its therapeutic potential in inflammatory diseases.

Properties

IUPAC Name

4-methoxy-5-methyl-1,3-thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-3-4(10-2)7-5(11-3)6(8)9/h1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJPKEYDHAOWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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